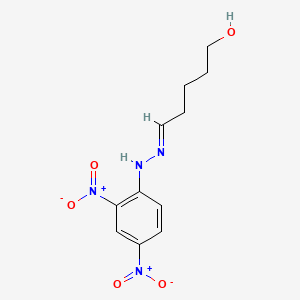
Pentanal, 5-hydroxy-, (2,4-dinitrophenyl)hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentanal, 5-hydroxy-, (2,4-dinitrophenyl)hydrazone is a chemical compound with the molecular formula C11H14N4O5 and a molecular weight of 282.256. It is a derivative of pentanal, where the aldehyde group has reacted with 2,4-dinitrophenylhydrazine to form a hydrazone. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentanal, 5-hydroxy-, (2,4-dinitrophenyl)hydrazone typically involves the reaction of pentanal with 2,4-dinitrophenylhydrazine. The reaction is carried out in an acidic medium, often using methanol as a solvent. The reaction conditions include:
Temperature: Room temperature to slightly elevated temperatures.
Catalyst: Acidic catalyst such as hydrochloric acid.
Reaction Time: Several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: For controlled reaction conditions.
Purification: Using recrystallization techniques to obtain pure product.
Quality Control: Ensuring the product meets industrial standards through rigorous testing.
Chemical Reactions Analysis
Types of Reactions
Pentanal, 5-hydroxy-, (2,4-dinitrophenyl)hydrazone undergoes several types of chemical reactions, including:
Oxidation: Can be oxidized to form corresponding acids.
Reduction: Reduction reactions can convert it back to the original aldehyde.
Substitution: Reacts with various nucleophiles to form substituted products.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines, and other nucleophiles.
Major Products
Oxidation: Forms carboxylic acids.
Reduction: Yields the original aldehyde.
Substitution: Produces various substituted hydrazones.
Scientific Research Applications
Pentanal, 5-hydroxy-, (2,4-dinitrophenyl)hydrazone has a wide range of applications in scientific research:
Chemistry: Used as a reagent for the detection and quantification of aldehydes and ketones.
Biology: Employed in studies involving enzyme reactions and metabolic pathways.
Medicine: Investigated for its potential antimicrobial and antituberculosis properties.
Industry: Utilized in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of Pentanal, 5-hydroxy-, (2,4-dinitrophenyl)hydrazone involves its interaction with carbonyl compounds. The hydrazone group reacts with aldehydes and ketones to form stable hydrazone derivatives. This reaction is utilized in various analytical techniques to identify and quantify carbonyl-containing compounds.
Comparison with Similar Compounds
Similar Compounds
Pentanal, (2,4-dinitrophenyl)hydrazone: Similar structure but lacks the hydroxy group.
Butanal, 5-hydroxy-, (2,4-dinitrophenyl)hydrazone: Similar but with a shorter carbon chain.
Hexanal, 5-hydroxy-, (2,4-dinitrophenyl)hydrazone: Similar but with a longer carbon chain.
Uniqueness
Pentanal, 5-hydroxy-, (2,4-dinitrophenyl)hydrazone is unique due to the presence of the hydroxy group, which can participate in additional hydrogen bonding and other interactions, making it more versatile in various chemical reactions and applications.
Properties
CAS No. |
3638-33-3 |
|---|---|
Molecular Formula |
C11H14N4O5 |
Molecular Weight |
282.25 g/mol |
IUPAC Name |
(5E)-5-[(2,4-dinitrophenyl)hydrazinylidene]pentan-1-ol |
InChI |
InChI=1S/C11H14N4O5/c16-7-3-1-2-6-12-13-10-5-4-9(14(17)18)8-11(10)15(19)20/h4-6,8,13,16H,1-3,7H2/b12-6+ |
InChI Key |
FEAHEHDTLBTQRC-WUXMJOGZSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N/N=C/CCCCO |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NN=CCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















